

Introduction: The Significance of the Thiazole Moiety

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Methyl-1,3-thiazol-2-yl)acetonitrile

Cat. No.: B011094

[Get Quote](#)

The thiazole ring is a fundamental scaffold in pharmaceutical sciences, present in a multitude of approved drugs and biologically active agents.^[1] Its presence often imparts favorable pharmacokinetic properties and provides a key structural element for interacting with biological targets. Compounds incorporating the thiazole nucleus have demonstrated a wide range of therapeutic activities, including antitumor, anticonvulsant, and antimicrobial effects.^[1]

(4-Methyl-1,3-thiazol-2-yl)acetonitrile serves as a crucial intermediate, providing a direct route to introduce the 4-methylthiazole group into a target molecule. The acetonitrile moiety is a versatile functional group, readily transformed into amines, carboxylic acids, or other heterocycles, making this compound a highly strategic starting material in multi-step synthetic campaigns aimed at discovering novel therapeutic agents.^[2]

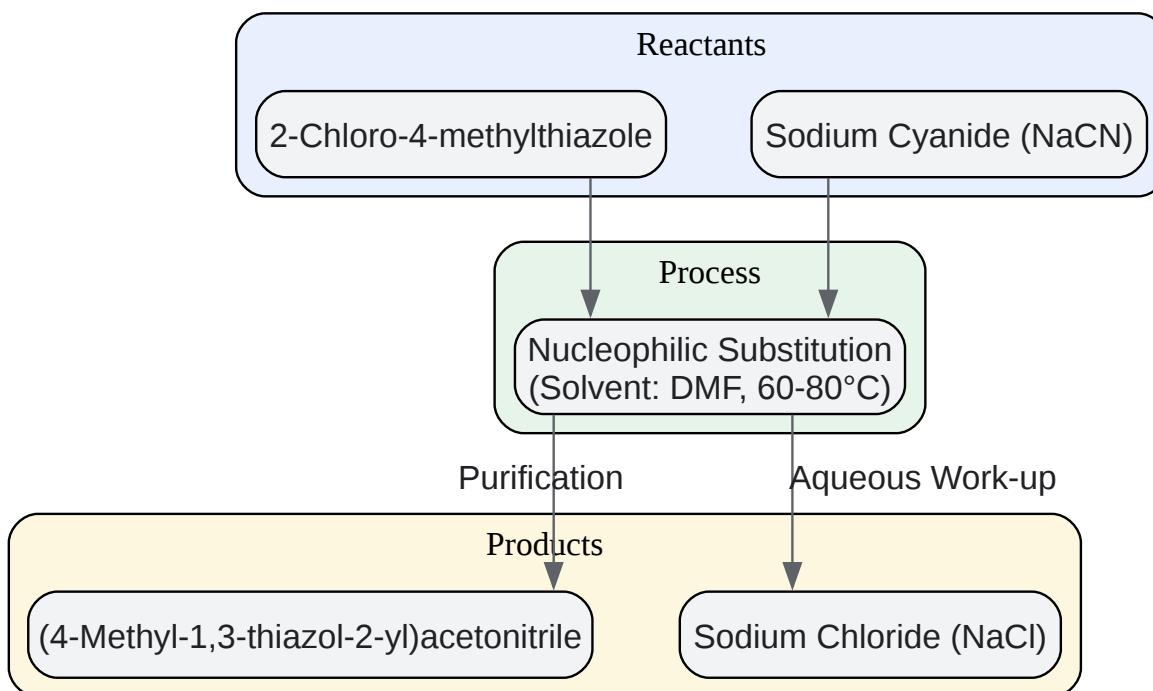
Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are foundational for its effective use in research and development. The key identifiers and properties of **(4-Methyl-1,3-thiazol-2-yl)acetonitrile** are summarized below.

Property	Value	Source
CAS Number	19785-39-8	[2]
Molecular Formula	C ₆ H ₆ N ₂ S	[2] [3]
Molecular Weight	138.19 g/mol	[2]
Density	1.205 g/cm ³	[2]
Boiling Point	82 °C	[2]
Flash Point	107.2 °C	[2]
Refractive Index	1.559	[2]
SMILES	CC1=CSC(=N1)CC#N	[3]
InChI	InChI=1S/C6H6N2S/c1-5-4-9-6(8-5)2-3-7/h4H,2H2,1H3	[3]

Synthesis and Mechanistic Insights

The synthesis of substituted thiazoles is a well-established field in organic chemistry. While multiple specific routes can be envisioned, a common and reliable approach for constructing the **(4-Methyl-1,3-thiazol-2-yl)acetonitrile** scaffold involves the condensation of a thioamide with a suitable α -halocarbonyl compound, a variant of the classic Hantzsch thiazole synthesis.


A plausible and efficient pathway begins with the conversion of a starting material like 2-chloro-4-methylthiazole (itself accessible via established methods) with a cyanide source, such as sodium or potassium cyanide. This nucleophilic substitution reaction is a standard and effective method for introducing a nitrile group.

Experimental Protocol: Synthesis via Nucleophilic Substitution

- Reaction Setup: To a solution of 2-chloro-4-methylthiazole (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add sodium cyanide (1.1 eq).

- Causality: A polar aprotic solvent is chosen to dissolve the ionic cyanide salt and to facilitate the S_NAr (Nucleophilic Aromatic Substitution) or related substitution mechanism without interfering with the nucleophile.
- Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature between 60-80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Causality: Heating provides the necessary activation energy for the substitution reaction. An inert atmosphere prevents potential side reactions with atmospheric oxygen or moisture.
- Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous phase with an organic solvent like ethyl acetate (3x).
- Causality: The aqueous work-up serves to quench the reaction and remove inorganic salts (e.g., NaCl). Multiple extractions ensure efficient recovery of the organic product.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **(4-Methyl-1,3-thiazol-2-yl)acetonitrile**.
- Causality: Drying removes residual water, and purification isolates the target compound from unreacted starting materials and byproducts.

Visualization of Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **(4-Methyl-1,3-thiazol-2-yl)acetonitrile**.

Spectroscopic and Analytical Characterization

The structural confirmation and purity assessment of **(4-Methyl-1,3-thiazol-2-yl)acetonitrile** are typically achieved using a combination of standard spectroscopic techniques.

- Proton Nuclear Magnetic Resonance (¹H NMR): The ¹H NMR spectrum provides unambiguous confirmation of the proton environment. Expected signals would include a singlet for the methyl (CH₃) group protons, a singlet for the methylene (CH₂) group protons, and a singlet for the proton on the thiazole ring.
- Carbon-13 Nuclear Magnetic Resonance (¹³C NMR): This technique confirms the carbon skeleton of the molecule, showing distinct signals for the methyl carbon, methylene carbon, the nitrile carbon, and the three unique carbons of the thiazole ring.

- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Electron Ionization (EI) would show the molecular ion peak (M^+) at m/z 138, along with characteristic fragmentation patterns.[2][3]
- Infrared Spectroscopy (IR): IR spectroscopy is used to identify key functional groups. A strong, sharp absorption band in the region of $2240\text{-}2260\text{ cm}^{-1}$ is characteristic of the nitrile ($C\equiv N$) stretching vibration.

Spectroscopic data for this compound are available for reference in chemical databases.[4]

Applications in Research and Development

(4-Methyl-1,3-thiazol-2-yl)acetonitrile is not typically an end-product but rather a high-value intermediate for constructing more complex molecular architectures.

- Pharmaceutical Synthesis: Its primary application is in the synthesis of novel drug candidates. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form other heterocyclic rings, providing diverse pathways to new chemical entities. The 4-methyl-thiazole core is a recognized pharmacophore in many biologically active molecules.[1][2]
- Agrochemical Development: Similar to its role in pharmaceuticals, this compound can be used as a building block for new pesticides and herbicides, where the thiazole ring often plays a role in the compound's mode of action.[2]
- Material Science: Thiazole derivatives are also explored in material science for applications such as the development of organic dyes and polymers.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this exact compound is not available in the search results, a robust safety protocol can be developed based on the known hazards of its functional groups (nitrile, thiazole) and related chemicals.[5][6][7]

- Hazard Identification: Compounds containing a nitrile group should be handled with care due to potential toxicity; they can be harmful if inhaled, swallowed, or absorbed through the skin.

Thiazole derivatives may cause skin and eye irritation.[5][6][8]

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
- Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[5][6] Avoid contact with skin and eyes. Use spark-proof tools and equipment.[7]
- Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[6][7] Keep the container tightly closed.
- First Aid Measures:
 - Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[6]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]
 - Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5]
 - Ingestion: Rinse mouth and seek immediate medical attention.[6]

Conclusion

(4-Methyl-1,3-thiazol-2-yl)acetonitrile is a versatile and valuable chemical intermediate whose importance is derived from the established biological significance of the thiazole scaffold. Its straightforward synthesis and the chemical versatility of its nitrile group provide chemists with a powerful tool for the design and synthesis of novel molecules in the fields of drug discovery and agrochemicals. Adherence to rigorous safety protocols is essential when handling this compound to ensure a safe and productive research environment.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet: 2-(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile.
- ChemBK. (2024). **2-(4-methyl-1,3-thiazol-2-yl)acetonitrile**.
- PubChemLite. **2-(4-methyl-1,3-thiazol-2-yl)acetonitrile**.

- MDPI. (2010). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole.
- Diva-portal.org. (2021). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes.
- Synerzine. (2019). SAFETY DATA SHEET 4-Methyl-5-Thiazole Ethanol.
- NIST WebBook. Thiazole, 4-methyl-2-(1-methylethyl)-.
- PubChemLite. 2-(4-methyl-1,3-thiazol-5-yl)acetonitrile.
- PubChem. 2-(1,3-Benzothiazol-2-yl)acetonitrile.
- PMC - PubMed Central. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- PLOS One. (2024). Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents.
- Google Patents. Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides.
- MDPI. (2020). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening.
- Google Patents. WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
- ResearchGate. The common synthetic routes for benzothiazoles.
- NIH. (2025). Installation of d3-methyl group to drugs by continuous-flow solid-phase synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. PubChemLite - 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile (C₆H₆N₂S) [pubchemlite.lcsb.uni.lu]
- 4. (4-METHYL-1,3-THIAZOL-2-YL)ACETONITRILE(19785-39-8) 1H NMR [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. synerzine.com [synerzine.com]
- To cite this document: BenchChem. [Introduction: The Significance of the Thiazole Moiety]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b011094#4-methyl-1-3-thiazol-2-yl-acetonitrile-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com